molecular formula C18H20N4O2 B2517222 (3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034460-90-5

(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2517222
CAS No.: 2034460-90-5
M. Wt: 324.384
InChI Key: XIBSLZGXOGEZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a recognized potent and selective inhibitor of the Janus kinase (JAK) family, with a particular emphasis on JAK1 and JAK2 isoforms source . This small molecule exerts its mechanism by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and subsequent activation of downstream signaling cascades, most notably the Signal Transducer and Activator of Transcription (STAT) pathway source . Its primary research value lies in the dissection of JAK-STAT signaling in immunological processes and hematopoiesis. Researchers utilize this compound to investigate the pathogenesis and potential treatment modalities for a range of conditions, including autoimmune diseases, myeloproliferative disorders, and various cancers where dysregulated JAK signaling is a known driver source . The specific structural motif incorporating the 2-methyl-benzimidazole and pyrrolidine groups is designed to confer high selectivity, making it a valuable chemical probe for understanding kinase-specific functions in complex biological systems.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-11-17(12(2)24-20-11)18(23)21-9-8-14(10-21)22-13(3)19-15-6-4-5-7-16(15)22/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSLZGXOGEZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

This molecular structure incorporates both isoxazole and benzimidazole moieties, which are known for their diverse pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing the isoxazole and benzimidazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antimicrobial Activity

A study published in 2023 highlighted the antimicrobial efficacy of synthesized benzimidazole derivatives, which includes compounds structurally related to our target compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
3ao< 1 µg/mLStaphylococcus aureus (MRSA)
3aq3.9 µg/mLCandida albicans
3ad7.8 µg/mLMycobacterium smegmatis

These findings suggest that the target compound may exhibit similar antimicrobial activity due to the presence of the benzimidazole and isoxazole groups, which are known to enhance bioactivity through various mechanisms.

The proposed mechanisms by which these compounds exert their antimicrobial effects include:

  • Inhibition of Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : Some derivatives cause damage to microbial membranes, leading to cell lysis.
  • Inhibition of Key Enzymes : Compounds may inhibit essential enzymes involved in metabolic pathways critical for microbial survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antifungal Activity : A recent investigation demonstrated that certain benzimidazole derivatives showed significant antifungal activity against Candida albicans, with some compounds achieving MIC values as low as 3.9 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : Research on similar isoxazole-containing compounds revealed promising cytotoxic effects against various cancer cell lines, indicating potential for further development in oncological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.